2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate
Description
This compound is a benzothiazole derivative featuring a 4-ethylpiperazine substituent at the 2-position and a benzoate ester moiety at the 6-position. The benzoate group is further substituted with a 2,5-dioxopyrrolidine ring at the 3-position. The ethylpiperazine group may enhance solubility and bioavailability, while the dioxopyrrolidine moiety could influence binding affinity or metabolic stability .
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-(2,5-dioxopyrrolidin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-2-26-10-12-27(13-11-26)24-25-19-7-6-18(15-20(19)33-24)32-23(31)16-4-3-5-17(14-16)28-21(29)8-9-22(28)30/h3-7,14-15H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIYJVVHKMEVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step procedures. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. Molecular docking studies have shown that it can bind to protein receptors, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl Benzoate Derivatives ()
Several ethyl benzoate analogs share structural motifs with the target compound. Key examples include:
| Compound ID | Substituents on Phenethylamino/Thio/Ethoxy Group | Key Structural Differences |
|---|---|---|
| I-6230 | Pyridazin-3-yl | Lacks benzothiazole core |
| I-6232 | 6-Methylpyridazin-3-yl | Methylation on pyridazine |
| I-6373 | 3-Methylisoxazol-5-yl (thio linkage) | Isoxazole ring; thioether |
| I-6473 | 3-Methylisoxazol-5-yl (ethoxy linkage) | Ethoxy linker vs. ester |
Key Findings :
- The benzothiazole core in the target compound distinguishes it from I-6230 and I-6232, which utilize pyridazine rings.
- The dioxopyrrolidine substituent in the target compound may confer superior metabolic stability over the methylisoxazole groups in I-6373 and I-6473, as dioxopyrrolidines are less prone to oxidative metabolism .
Benzothiazole-Containing Patent Compounds ()
Two compounds from a 2023 patent application share structural similarities:
7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(2-methyl-1,3-benzothiazol-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Features a pyrido-pyrimidinone scaffold fused with benzothiazole. The dimethylamino-pyrrolidine substituent may enhance CNS penetration compared to the ethylpiperazine group in the target compound .
2-(2-methyl-1,3-benzothiazol-6-yl)-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Comparative Analysis :
- The target compound’s ester-linked benzoate group offers modularity for prodrug design, unlike the rigid pyrido-pyrimidinone cores in the patent compounds.
- The ethylpiperazine substituent may provide better aqueous solubility than dimethylamino-pyrrolidine, critical for oral bioavailability .
Research Implications and Data Gaps
- Advantages : Enhanced solubility (ethylpiperazine), metabolic stability (dioxopyrrolidine), and modularity (ester linkage).
- Limitations : Lack of in vivo efficacy data compared to patent compounds with established preclinical profiles .
Biological Activity
The compound 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is a member of the benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole ring , known for its role in various biological activities.
- A piperazine moiety , which often enhances pharmacological properties.
- A dioxopyrrolidine group , contributing to its reactivity and potential biological interactions.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The mechanism often involves:
- Inhibition of cell proliferation : The compound interacts with specific enzymes involved in cancer cell growth, effectively leading to apoptosis (programmed cell death).
- Targeting oncogenic pathways : It may modulate pathways associated with tumor growth and metastasis.
Table 1: Summary of Anticancer Effects
| Study | Cell Line | Mechanism of Action | IC50 Value |
|---|---|---|---|
| MCF-7 | Inhibition of ERK signaling | 25 µM | |
| HeLa | Induction of apoptosis via caspase activation | 15 µM | |
| A549 | Inhibition of topoisomerase II | 10 µM |
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against various pathogens. Its mechanism may involve:
- Disruption of bacterial cell membranes , leading to cell lysis.
- Inhibition of bacterial enzyme activity , which is crucial for their survival.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer Models : A study demonstrated that the compound significantly reduced tumor size in MCF-7 xenograft models, suggesting its potential as a therapeutic agent against breast cancer .
- Antimicrobial Testing : In vitro studies showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
- Mechanistic Insights : Research into the molecular mechanisms revealed that the compound induces oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be efficiently optimized?
- Methodological Answer :
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .
- Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and intermediates, followed by experimental validation to refine conditions .
- Example workflow:
| Step | Approach | Tools/Techniques |
|---|---|---|
| 1. Pathway prediction | Quantum mechanics (QM) | Gaussian, ORCA |
| 2. Condition screening | DoE | Minitab, JMP |
| 3. Validation | HPLC, NMR | Agilent HPLC, Bruker NMR |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve complex signals from the benzothiazole, piperazine, and pyrrolidinedione moieties. 2D techniques (e.g., COSY, HSQC) clarify overlapping peaks .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities.
- HPLC-PDA/MS : Employ reverse-phase chromatography with photodiode array (PDA) and mass spectrometry for purity assessment and structural confirmation .
Q. What in vitro assays are appropriate for initial biological activity screening?
- Methodological Answer :
- Prioritize assays based on structural analogs (e.g., benzothiazole derivatives often target kinases or proteases). Example assays:
| Assay Type | Target | Readout | Controls |
|---|---|---|---|
| Kinase inhibition | EGFR, CDK2 | Luminescence (ATP consumption) | Staurosporine (positive control) |
| Protease inhibition | Caspase-3 | Fluorometric substrate cleavage | Z-VAD-FMK (inhibitor control) |
- Cross-reference with structurally similar compounds (e.g., pyridazine or triazole derivatives) to select relevant biological endpoints .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate reaction barriers for hydrolysis or metabolic degradation pathways. Compare with experimental stability data .
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets. For example, the benzothiazole moiety may bind ATP pockets in kinases .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to prioritize targets for validation .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables (e.g., cell line variability) .
- Dose-Response Reevaluation : Test the compound across a wider concentration range to rule out assay-specific toxicity thresholds.
- Orthogonal Assays : Validate key findings using alternative methods (e.g., SPR for binding affinity vs. cellular IC) .
Q. What quantitative structure-activity relationship (QSAR) models can guide activity optimization?
- Methodological Answer :
- Build QSAR models using descriptors such as logP, polar surface area, and electronic parameters (e.g., HOMO/LUMO energies). Example workflow:
| Descriptor | Method | Software |
|---|---|---|
| LogP | Partition coefficient | MarvinSketch |
| HOMO/LUMO | DFT calculations | Gaussian |
| 3D shape | Pharmacophore mapping | Schrödinger |
- Validate models with leave-one-out cross-validation and external test sets .
Q. What strategies mitigate solvent and catalyst incompatibilities during synthesis?
- Methodological Answer :
- Solvent Screening : Use Hansen solubility parameters to identify solvents that dissolve intermediates without side reactions.
- Catalyst Immobilization : Employ solid-supported catalysts (e.g., polymer-bound DMAP) to simplify separation and reuse .
- Membrane Technologies : Apply nanofiltration or reverse osmosis to recover catalysts or remove impurities .
Q. How can kinetic and mechanistic studies elucidate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Rate Profiling : Measure degradation rates in buffers (pH 1–10) to identify labile functional groups (e.g., ester hydrolysis) .
- Isotope Labeling : Use -labeled water or -substituted analogs to track reaction pathways via MS/NMR.
- Microreactor Systems : Conduct continuous-flow experiments to monitor real-time degradation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
